molecular formula C14H14Cl3N B7764590 Benzyl-2,4-dichlorobenzylamine hydrochloride

Benzyl-2,4-dichlorobenzylamine hydrochloride

Cat. No.: B7764590
M. Wt: 302.6 g/mol
InChI Key: QDKZAYFEMLDRKT-UHFFFAOYSA-N
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Description

Benzyl-2,4-dichlorobenzylamine hydrochloride: is a chemical compound with the molecular formula C14H14Cl2N2. It is a derivative of benzylamine, where the benzyl group is substituted with two chlorine atoms at the 2 and 4 positions. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Benzyl-2,4-dichlorobenzylamine hydrochloride typically begins with benzylamine and 2,4-dichlorobenzyl chloride.

    Reaction: The benzylamine reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl-2,4-dichlorobenzylamine hydrochloride can undergo oxidation reactions to form corresponding benzyl alcohol derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Red

Properties

IUPAC Name

benzyl-[(2,4-dichlorophenyl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKZAYFEMLDRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC2=C(C=C(C=C2)Cl)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63915-67-3
Record name Dibenzylamine, 2,4-dichloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063915673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 2
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 3
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 4
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 5
Benzyl-2,4-dichlorobenzylamine hydrochloride
Reactant of Route 6
Benzyl-2,4-dichlorobenzylamine hydrochloride

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